Diethyl 5-formylisophthalate
Overview
Description
Diethyl 5-formylisophthalate is an organic compound with the molecular formula C₁₃H₁₄O₅. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and one of the aromatic hydrogen atoms is replaced by a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-formylisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-formylisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-formylisophthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-formylisophthalic acid.
Reduction: Diethyl 5-hydroxymethylisophthalate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Diethyl 5-formylisophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester groups.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of diethyl 5-formylisophthalate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl isophthalate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Dimethyl 5-formylisophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.
Diethyl 5-hydroxymethylisophthalate: A reduction product of diethyl 5-formylisophthalate, with different reactivity and applications
Uniqueness
This compound is unique due to the presence of both ester and formyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
diethyl 5-formylbenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQYGXLOZQBJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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